

# fosinopril method validation parameters and acceptance criteria

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## Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

Cat. No.: S528382

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## Method Validation Parameters & Acceptance Criteria

The following table summarizes key validation parameters and their acceptance criteria based on the United States Pharmacopeia (USP) monograph for **Fosinopril Sodium** [1].

Parameter	Description	Acceptance Criteria (per USP)
Assay Range & Accuracy	Quantification of C <sub>30</sub> H <sub>45</sub> NNaO <sub>7</sub> P	97.5% - 102.0% (on anhydrous basis) [1]

| **Related Compounds (Impurities)** | Controls for identified and unknown impurities. | **Individual impurity:** NMT 1.0% (e.g., Related Compound B) **Any other individual impurity:** NMT 0.1% **Total impurities:** NMT 1.5% [1] | | **Chromatographic System Suitability** | Resolution and precision of the chromatographic system. | **Resolution (R):** NLT 2.0 between fosinopril and Related Compound B **Relative Standard Deviation (RSD):** NMT 2.0% for replicate injections [1] | | **Water Content** | Limits moisture to ensure drug stability. | NMT 0.2% (Method I) [1] |

## Detailed HPLC Methods & Protocols

Here are detailed methodologies from the USP and research papers for HPLC-based analysis.

## Official USP Monograph Method for Assay and Related Compounds [1]

This is a primary reference method you can use for development and validation.

- Procedure: Transfer about 25 mg of sample to a 250-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase.
- Chromatographic Conditions:
  - **Column:** 3.9-mm × 15-cm column with packing L3.
  - **Mobile Phase:** Degassed mixture of acetonitrile, water, and phosphoric acid (2000:10:1).
  - **Flow Rate:** About 1.2 mL/min.
  - **Detection:** UV at 214 nm.
  - **Column Temperature:** 33°C.
  - **Injection Volume:** 20 µL.

## Research RP-HPLC Method for Bulk Drug Analysis [2]

A published research method offers an alternative set of conditions you can explore.

- Chromatographic Conditions:
  - **Column:** C18 Agilent Analytical Column (5 µm, 250 × 4.6 mm).
  - **Mobile Phase:** Methanol and water (0.1% OPA pH 3.3) in ratio 70:30 (or 50:50 V/V, pH 3).
  - **Flow Rate:** 0.7 mL/min.
  - **Detection:** UV at 267 nm.
  - **Injection Volume:** 20 µL.
- Reported Validation:
  - **Linearity:** The method was linear in the concentration range of 10-50 µg/mL with a correlation coefficient ( $R^2$ ) of 0.999 [2].
  - **Precision:** The relative standard deviation (RSD) for system precision was reported as less than 2.0% [2].

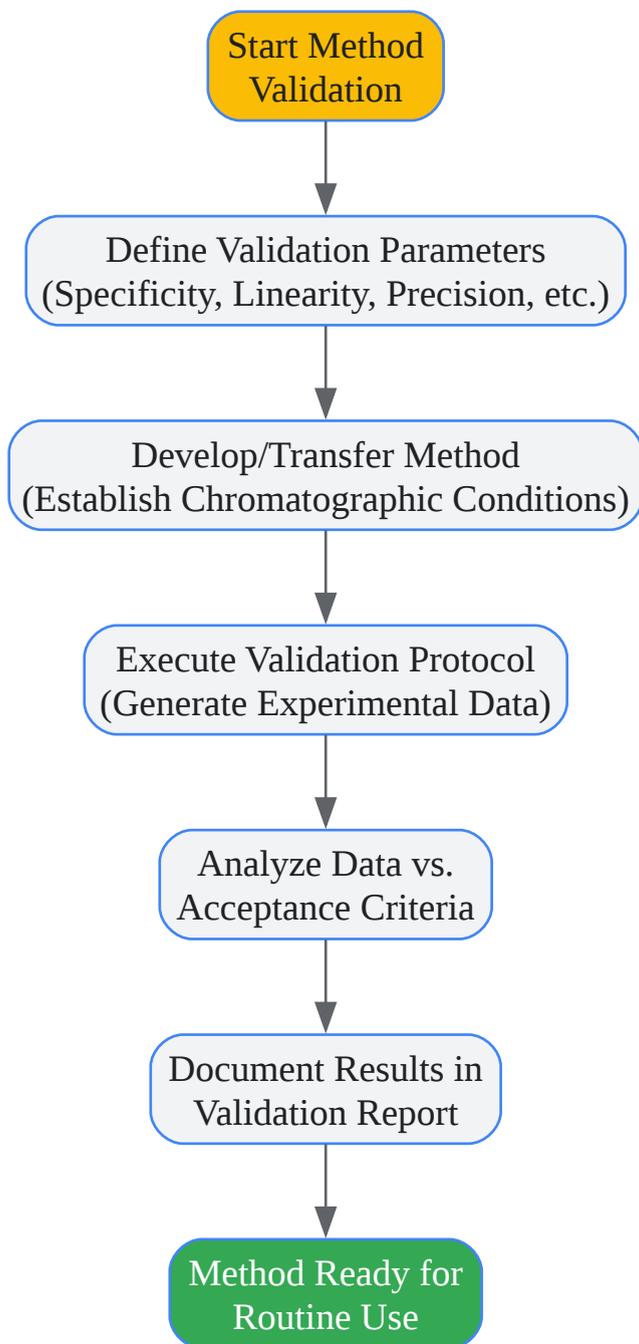
## Frequently Asked Questions & Troubleshooting

- ▶ What should I do if my peaks are co-eluting or have poor resolution?

- ▶ How can I improve the peak shape for my analysis?
- ▶ What are the main impurities I need to monitor?

## Method Validation Workflow

The following diagram outlines the core stages of the analytical method validation lifecycle:



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## References

1. Fosinopril Sodium [drugfuture.com]
2. "Method Development and Validation of Fosinopril Sodium ... [ijaresm.com]
3. Fosinopril Sodium Tablets, USP, for oral use Rx only [dailymed.nlm.nih.gov]

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